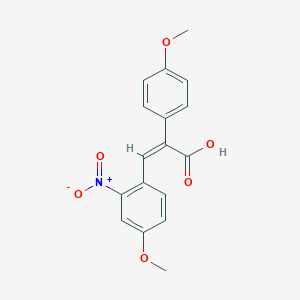

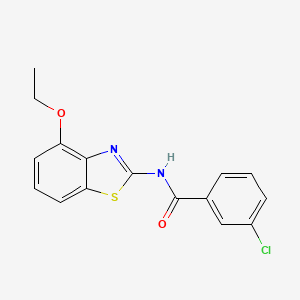

![molecular formula C26H27N3O5 B2794941 N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide CAS No. 941977-43-1](/img/structure/B2794941.png)

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide” is a complex organic compound. It is related to a class of compounds known as phenanthroimidazoles . These compounds are often used in the construction of blue-emissive target molecules .

Synthesis Analysis

The synthesis of similar compounds often involves the use of fused polycyclic aryl fragments . A desymmetrization strategy of Pd-catalyzed intramolecular asymmetric aryl C O coupling of 2-(2-halophenoxy)-− propane-1,3-diols, was developed . The process involves several steps, including bromation, formation of 1,4-dioxane via pyrocatechol, cleavage of the methyl group with LiOH, and forming an acetylchloride .Molecular Structure Analysis

The molecular structure of similar compounds has been studied using density functional theory (DFT) with a B3LYP functional and 6-31G (d,p) basis set . The overall geometry of the molecule is largely planar, but slightly kinked, leading to a dihedral angle between the planes of the benzene rings at either side of the molecule .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been studied. The process involves several steps, including bromation, formation of 1,4-dioxane via pyrocatechol, cleavage of the methyl group with LiOH, and forming an acetylchloride . The compounds exhibited moderate to weak inhibition of cholinestrases and lipoxygenase enzymes .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied using Time-Dependent density functional theory (TD-DFT) with a B3LYP functional and 6-31G (d,p) basis set . The lower band gap in DBTFP-1 demonstrated the inevitable intramolecular charge transfer .Wissenschaftliche Forschungsanwendungen

Synthesis and Application in OLEDs

The molecule part of the broader family of dihydrobenzodioxin derivatives demonstrates notable applications in organic light-emitting diodes (OLEDs). The synthesis of twisted dihydrobenzodioxin phenanthroimidazole derivatives, including structures closely related to the queried compound, showcases their utility in non-doped blue organic light-emitting devices. These compounds, through the up-conversion of triplets to singlets via a triplet–triplet annihilation (TTA) process, exhibit blue emission with high luminance and efficiency, underlining their potential in OLED technology (Jayabharathi, Ramya, Thanikachalam, & Nethaji, 2018).

Photophysical Properties

The photophysical properties of dihydroquinazolinone derivatives, akin to the compound , have been explored. These studies reveal significant changes in photophysical behavior based on solvent polarity, demonstrating the highly polar character of the excited state. Such findings indicate the compound's utility in photophysical applications, suggesting potential use in fluorescence-based sensors and imaging (Pannipara, Al‐Sehemi, Kalam, & Mohammed Musthafa, 2017).

Anticancer Activity

Derivatives of morpholino and naphthalene, similar to the compound of interest, have demonstrated anticancer activities. Synthesis and structure elucidation of benzoxazine compounds with potent activity against PI3K and DNA-PK reveal the potential for anticancer applications. Notably, compounds within this family showed strong anti-proliferative activity against renal cancer cells, suggesting avenues for further investigation in cancer therapeutics (Morrison et al., 2016).

Gel Formation and Solvation Effects

The compound's structural analogs have demonstrated unique behaviors in solvation and gel formation. Studies show that specific imide derivatives exhibit gel-forming properties in mixed solvents, such as water in DMSO. These properties depend on the reaction conditions and solvent used, illustrating the compound's potential in materials science, particularly in the development of novel gel materials (Singh & Baruah, 2008).

Molecular Interaction and Drug Design

Research on the antagonist activity of closely related compounds against CB1 cannabinoid receptors provides insights into the molecular interactions and drug design potential. The detailed conformational and comparative molecular field analysis (CoMFA) of such compounds helps in understanding the steric and electrostatic interactions essential for receptor binding, paving the way for the design of new therapeutic agents (Shim et al., 2002).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2-morpholin-4-yl-2-naphthalen-1-ylethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27N3O5/c30-25(26(31)28-19-8-9-23-24(16-19)34-15-14-33-23)27-17-22(29-10-12-32-13-11-29)21-7-3-5-18-4-1-2-6-20(18)21/h1-9,16,22H,10-15,17H2,(H,27,30)(H,28,31) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUPPELZYHLPPPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3)C4=CC=CC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

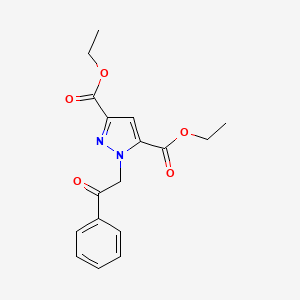

![Methyl 4-fluoro-3-[(2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2794860.png)

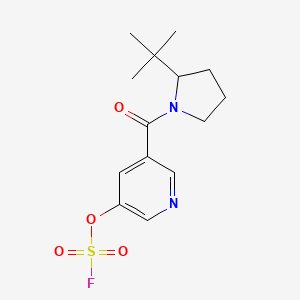

![4,6-Dimethyl-3-[(2-methylphenyl)sulfonyl]-2-(neopentyloxy)pyridine](/img/structure/B2794867.png)

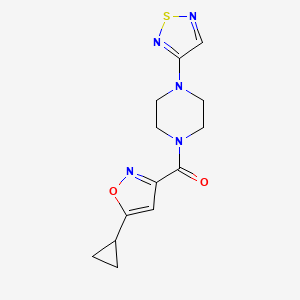

![ethyl 2-(2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2794869.png)

![2-methyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2794872.png)

![Tert-butyl 1,1-difluoro-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2794875.png)

![methyl 4-hydroxy-1-[(5E)-5-[(4-methylsulfanylphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]pyrrolidine-2-carboxylate](/img/structure/B2794877.png)

![2-Methyl-2-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2794879.png)